4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE
Overview
Description
4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE is a complex organic compound that belongs to the class of indenoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial agent and other biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-[(pyridin-3-ylmethylene)amino]quinolin-4-ol: Similar structure with a different substitution pattern.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another indenoquinoline derivative with potential antileishmanial activity.
Uniqueness
4-{[(11Z)-3-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE is unique due to its specific substitution pattern and the presence of both indeno and quinoline moieties
Properties
IUPAC Name |
(11Z)-3-methyl-11-(pyridin-4-ylmethylidene)indeno[1,2-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-15-6-7-18-19(13-16-8-10-24-11-9-16)21-14-17-4-2-3-5-22(17)25-23(21)20(18)12-15/h2-14H,1H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIUIJCEMACLZ-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC=NC=C3)C4=CC5=CC=CC=C5N=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)/C(=C/C3=CC=NC=C3)/C4=CC5=CC=CC=C5N=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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